Cas no 1246817-64-0 (Nicotinamide-d4 N-Oxide (d4 Major))
Nicotinamide-d4 N-Oxide (d4 Major) Chemical and Physical Properties
Names and Identifiers
-
- Nicotinamide-d4 N-Oxide
- 2,4,5,6-tetradeuterio-1-oxidopyridin-1-ium-3-carboxamide
- Nicotinamide-d4 N-Ox
- Nicotinamide-d4 N-Oxide (d4 Major)
- 1-Oxide 3-Pyridinecarboxamide-d4
- Niacinamide-d4 N-Oxide
- Nicotinamide-d4 1-Oxide
- Pyridine-3-carboxamide-d4 1-Oxide
- 3-carbamoyl(?H?)pyridin-1-ium-1-olate
- Fluorene-?1-?carbamic Acid Ethyl Ester
- 1246817-64-0
- DTXSID50858174
- Fluorene-1-carbamicAcidEthylEster
- 1-Oxo(~2~H_4_)-1lambda~5~-pyridine-3-carboxamide
-
- Inchi: 1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D
- InChI Key: USSFUVKEHXDAPM-RHQRLBAQSA-N
- SMILES: [O-][N+]1C([2H])=C([2H])C([2H])=C(C(N)=O)C=1[2H]
Computed Properties
- Exact Mass: 142.06800
- Monoisotopic Mass: 142.068034422g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 68.6Ų
Experimental Properties
- Melting Point: >200°C (dec.)
- PSA: 69.54000
- LogP: 1.09820
Nicotinamide-d4 N-Oxide (d4 Major) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N407762-5mg |
Nicotinamide-d4 N-Oxide (d4 Major) |
1246817-64-0 | 5mg |
$ 234.00 | 2023-09-06 | ||
| TRC | N407762-50mg |
Nicotinamide-d4 N-Oxide (d4 Major) |
1246817-64-0 | 50mg |
$ 1804.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478216-5 mg |
Nicotinamide-d4 N-Oxide, |
1246817-64-0 | 5mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478216-5mg |
Nicotinamide-d4 N-Oxide, |
1246817-64-0 | 5mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AE38399-5mg |
Nicotinamide-d4 N-Oxide |
1246817-64-0 | 5mg |
$352.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38399-50mg |
Nicotinamide-d4 N-Oxide |
1246817-64-0 | 50mg |
$1873.00 | 2024-04-20 |
Nicotinamide-d4 N-Oxide (d4 Major) Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Nicotinamide-d4 N-Oxide (d4 Major)
Comprehensive Analysis of Nicotinamide-d4 N-Oxide (d4 Major) (CAS No. 1246817-64-0): Applications and Research Insights
In the rapidly evolving field of isotopic labeling and pharmaceutical research, Nicotinamide-d4 N-Oxide (d4 Major) (CAS No. 1246817-64-0) has emerged as a critical compound for metabolic studies and drug development. This deuterated derivative of nicotinamide N-oxide is widely utilized in stable isotope labeling, mass spectrometry, and NMR spectroscopy, offering researchers unparalleled precision in tracing metabolic pathways. The growing demand for deuterated compounds in biomedical research underscores the importance of this molecule, particularly in studies involving NAD+ metabolism and redox biology.
The unique structural properties of Nicotinamide-d4 N-Oxide (d4 Major) make it indispensable for investigating enzyme kinetics and cellular signaling. With four deuterium atoms replacing hydrogen at key positions, this compound minimizes kinetic isotope effects while providing robust detection signals in analytical techniques. Recent studies highlight its role in elucidating the mechanisms of sirtuin enzymes, which are pivotal in aging and metabolic regulation. As interest in NAD+ precursors surges due to their potential anti-aging effects, this deuterated analog serves as a vital tool for quantifying endogenous metabolite levels.
From a synthetic chemistry perspective, the preparation of Nicotinamide-d4 N-Oxide (d4 Major) (CAS No. 1246817-64-0) involves sophisticated deuterium exchange protocols and rigorous purification processes to ensure isotopic purity >98%. These standards align with the pharmaceutical industry's need for high-quality isotopic internal standards in LC-MS/MS assays. Researchers frequently search for "deuterated nicotinamide analogs" or "isotopically labeled NAD+ metabolites" when designing experiments related to mitochondrial function or neurodegenerative diseases, reflecting this compound's niche yet expanding applications.
The compound's stability under physiological conditions has spurred its adoption in pharmacokinetic studies, particularly for tracing the bioavailability of vitamin B3 derivatives. With increasing attention on precision medicine approaches, Nicotinamide-d4 N-Oxide (d4 Major) enables accurate measurement of drug metabolites in complex biological matrices. Its compatibility with high-resolution mass spectrometry platforms addresses the need for sensitive biomarkers in clinical research, especially in studies exploring cellular energy metabolism disorders.
Emerging trends in nutraceutical research have further amplified interest in this compound, as scientists investigate how deuterium labeling affects the absorption and distribution of nicotinamide-based supplements. The compound's CAS registry number (1246817-64-0) frequently appears in patent applications related to isotopic tracer technologies, demonstrating its commercial relevance. Analytical laboratories prioritizing method validation for NAD+ pathway analysis consistently rank this material among essential reference standards for ensuring data reproducibility.
Environmental scientists have also explored applications of Nicotinamide-d4 N-Oxide (d4 Major) in biodegradation studies, leveraging its isotopic signature to track microbial transformation products. This aligns with global research initiatives focusing on sustainable chemistry and green pharmaceuticals. The compound's non-toxic profile and water solubility make it ideal for ecotoxicology assessments, meeting regulatory requirements for environmental impact studies of vitamin derivatives.
Future directions for Nicotinamide-d4 N-Oxide (d4 Major) research may include its integration with multi-omics platforms for systems biology approaches. As artificial intelligence transforms compound discovery, the precise structural data generated using this deuterated standard will contribute to machine learning models predicting metabolite interactions. The compound's versatility across translational research domains ensures its continued relevance in addressing fundamental questions about cellular metabolism and therapeutic interventions.
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